molecular formula C13H9ClN2O2 B1671865 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol CAS No. 848142-62-1

3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol

Cat. No. B1671865
M. Wt: 260.67 g/mol
InChI Key: ZNHQDSBJVFFIAK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Herbicidal Activities

Research on derivatives of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, specifically 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, has demonstrated potent herbicidal activity against annual weeds and good selectivity for rice. These compounds, particularly those with a phenyl or cyano substituent, have shown rapid control of a wide range of annual weeds with low toxicity to mammals and the environment (Hwang et al., 2005).

Antimicrobial Properties

Studies on 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have shown promising antimicrobial effects. These compounds, with various substituents, exhibited significant activity against bacterial strains like Staphylococcus aureus and Salmonella typhii, and fungal strains like Aspergillus flavus (Gopalakrishnan et al., 2009).

Antioxidant Activity

Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have shown potent antioxidant activities. Some of these compounds were identified to have higher antioxidant activity than known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antibacterial Study

Research on 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds, which are structurally similar to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, has shown good antibacterial activity against various bacterial strains like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

Apoptotic Activity in Cancer Cells

A study on compounds structurally related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, particularly 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, investigated their apoptotic activity on MCF-7 breast cancer cells. The compounds induced apoptosis via intrinsic and extrinsic pathways, showing potential as cancer therapeutics (Zahedifard et al., 2015).

Corrosion Inhibition

Aromatic triazoles, including those with structures related to 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, have been identified as effective corrosion inhibitors for mild steel in acidic environments. Their effectiveness varies with concentration, temperature, and time, demonstrating their potential in industrial applications (Quraishi & Sardar, 2002).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-chloro-2-(4-hydroxyphenyl)indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQDSBJVFFIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463812
Record name 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol

CAS RN

848142-62-1
Record name 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 848142-62-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol
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Citations

For This Compound
7
Citations
M De Angelis, F Stossi, KA Carlson… - Journal of medicinal …, 2005 - ACS Publications
The estrogen receptors, ERα and ERβ, are important pharmaceutical targets. To develop ERβ-selective ligands, we synthesized a series of nonsteroidal compounds having a phenyl-2H…
Number of citations: 227 pubs.acs.org
SK Uppulapu, MJ Alam, S Kumar… - Current topics in …, 2022 - ingentaconnect.com
Indazoles are a class of heterocyclic compounds with a bicyclic ring structure composed of a pyrazole ring and a benzene ring. Indazole-containing compounds with various functional …
Number of citations: 4 www.ingentaconnect.com
M Aggelakopoulou, E Kourepini… - The Journal of …, 2016 - journals.aai.org
The development of therapies for multiple sclerosis targeting pathogenic T cell responses remains imperative. Previous studies have shown that estrogen receptor (ER) β ligands could …
Number of citations: 23 journals.aai.org
MT Sekyi, K Lauderdale, KC Atkinson… - Brain …, 2021 - Wiley Online Library
Visual deficits are among the most prevalent symptoms in patients with multiple sclerosis (MS). To understand deficits in the visual pathway during MS and potential treatment effects, …
Number of citations: 12 onlinelibrary.wiley.com
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io
M Sekyi - 2019 - search.proquest.com
Visual dysfunction is pronounced in multiple sclerosis (MS) an autoimmune, demyelinating, neurodegenerative disease. To understand deficits in the visual pathway during MS a …
Number of citations: 3 search.proquest.com
S Arjmand, D Bender, S Jakobsen, G Wegener… - Biomolecules, 2023 - mdpi.com
Estrogen receptors (ERs) play a multitude of roles in brain function and are implicated in various brain disorders. The use of positron emission tomography (PET) tracers for the …
Number of citations: 7 www.mdpi.com

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